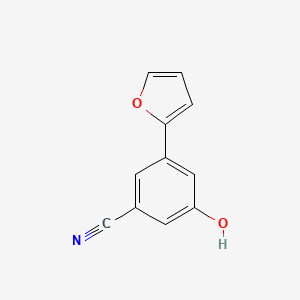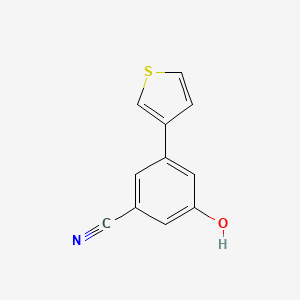
3-Cyano-5-(3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(3-methylphenyl)phenol, 95% (3-C5MPP) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. 3-C5MPP has several unique properties that make it a versatile compound for use in a variety of experiments and research applications.
Aplicaciones Científicas De Investigación
3-Cyano-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the binding of proteins to DNA, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymersization. It has also been used in the study of receptor-ligand interactions, and in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol, 95% is not yet fully understood. It is known to form complexes with proteins and DNA, and it is thought to act as a catalyst in the formation of polymers. It is also thought to interact with receptor-ligand interactions and to influence enzyme kinetics.
Biochemical and Physiological Effects
3-Cyano-5-(3-methylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of proteins to DNA, and it has been shown to have an inhibitory effect on the activity of enzymes. It has also been shown to have an inhibitory effect on the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cyano-5-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity and solubility in polar solvents. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 3-Cyano-5-(3-methylphenyl)phenol, 95% is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for 3-Cyano-5-(3-methylphenyl)phenol, 95% research include further study of its mechanism of action and its effects on biochemical and physiological processes. It is also important to further investigate its potential applications in organic synthesis, as a catalyst for the synthesis of polymersization, and in the study of receptor-ligand interactions. Furthermore, it is important to investigate the potential toxicity of 3-Cyano-5-(3-methylphenyl)phenol, 95%, as it is known to be an inhibitor of enzymes.
Métodos De Síntesis
3-Cyano-5-(3-methylphenyl)phenol, 95% can be synthesized through a reaction of phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70-80 °C, and the reaction is complete after about 12 hours. The reaction produces 3-Cyano-5-(3-methylphenyl)phenol, 95% with a purity of 95%.
Propiedades
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUCULUPFVIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684613 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylphenyl)phenol | |
CAS RN |
1261997-92-5 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














